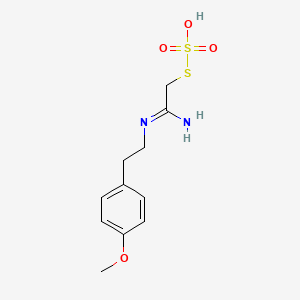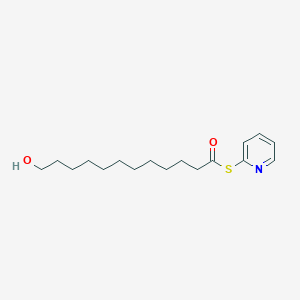
S-Pyridin-2-yl 12-hydroxydodecanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Pyridin-2-yl 12-hydroxydodecanethioate: is a chemical compound with the molecular formula C₁₇H₂₇NO₂S It is characterized by the presence of a pyridine ring attached to a dodecanethioate chain with a hydroxyl group at the 12th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 12-hydroxydodecanethioate typically involves the reaction of 2-mercaptopyridine with a dodecanoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is cooled to maintain a low temperature, and the reaction proceeds with the gradual addition of the dodecanoyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: S-Pyridin-2-yl 12-hydroxydodecanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
S-Pyridin-2-yl 12-hydroxydodecanethioate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of S-Pyridin-2-yl 12-hydroxydodecanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- S-(pyridin-2-yl) dodecanethioate
- Pyridine derivatives with similar functional groups
Uniqueness: S-Pyridin-2-yl 12-hydroxydodecanethioate is unique due to the presence of both a pyridine ring and a long aliphatic chain with a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
53379-04-7 |
|---|---|
Molekularformel |
C17H27NO2S |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
S-pyridin-2-yl 12-hydroxydodecanethioate |
InChI |
InChI=1S/C17H27NO2S/c19-15-11-7-5-3-1-2-4-6-8-13-17(20)21-16-12-9-10-14-18-16/h9-10,12,14,19H,1-8,11,13,15H2 |
InChI-Schlüssel |
LTUYGXBUMWTLIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


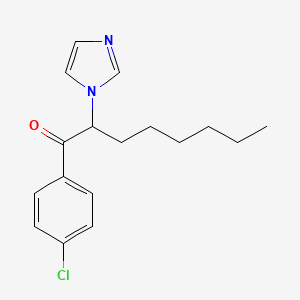
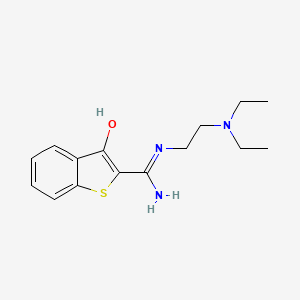

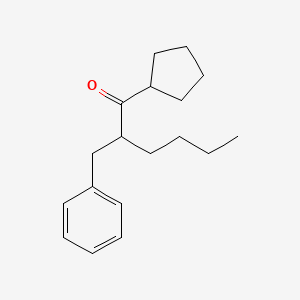

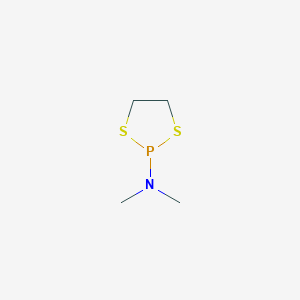
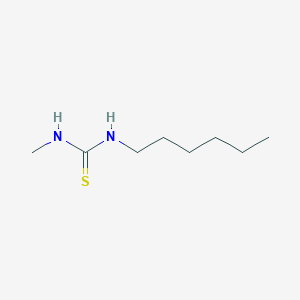
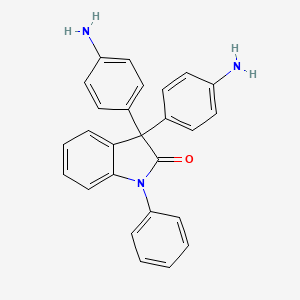
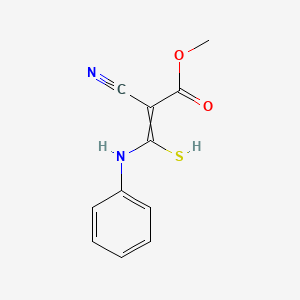
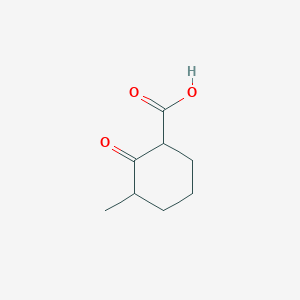
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)
